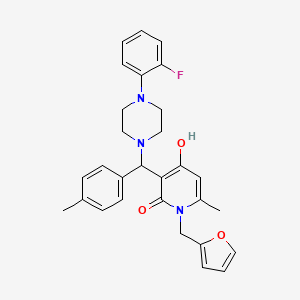![molecular formula C11H16N2O4S B2408116 [1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926235-14-5](/img/structure/B2408116.png)
[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1,1-dioxidotetrahydro-3-thienyl)acetic acid” is a chemical compound with the linear formula C6H10O4S . Its CAS number is 4785-66-4 and it has a molecular weight of 178.208 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydrothiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with two oxygen atoms attached to one of the carbon atoms in the ring. This forms a dioxo group. An acetic acid group is also attached to the same carbon atom .Scientific Research Applications
Antitumor Activity
- Novel silver complexes derived from ester derivatives of bis(pyrazol-1-yl)acetic acid and bis(3,5-dimethyl-pyrazol-1-yl)acetic acid have shown significant in vitro antitumor activity. They are particularly effective against human small-cell lung carcinoma cells, targeting Thioredoxin (TrxR) and inducing cancer cell death through apoptosis (Pellei et al., 2023).
Synthesis of Heterocyclic Derivatives
- The reaction of amino dimethyl thieno pyridine carbohydrazide with 1,3-diketones and other compounds has led to the synthesis of new 2‐[(substituted‐pyrazol‐1‐yl)carbonyl]‐thieno[2,3b]pyridine derivatives (Ho, 1999).
Synthesis and Characterization of Organotin Derivatives
- Organotin derivatives have been synthesized using bis(pyrazol-1-yl)acetic acid and exhibit certain cytotoxicities for Hela cells in vitro, suggesting potential biomedical applications (Wen et al., 2005).
Coordination Chemistry
- Novel ligand pyrazole derivatives have been synthesized for selective coordination with cobalt(II) and copper(II), indicating potential applications in inorganic and coordination chemistry (Hadda et al., 2007).
Chemical Synthesis and Biological Activity
- New series of 3,5-dimethyl-1H-pyrazole derivatives have been synthesized, showing potential for various biological applications due to their chemical properties (Al-Smaisim, 2012).
properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7-10(5-11(14)15)8(2)13(12-7)9-3-4-18(16,17)6-9/h9H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPONAOYMGAHMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

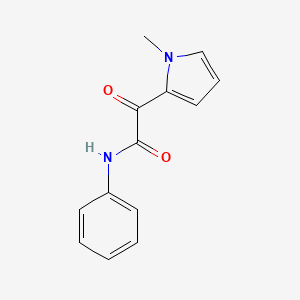
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)
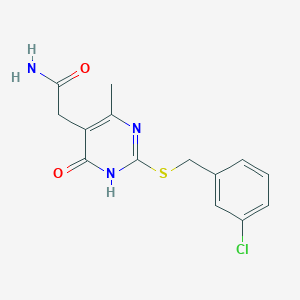
![2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2408039.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)
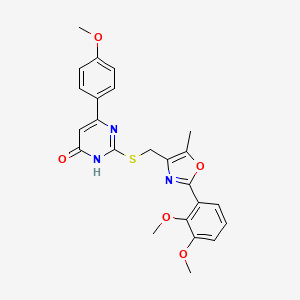
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)

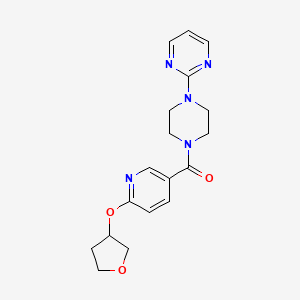
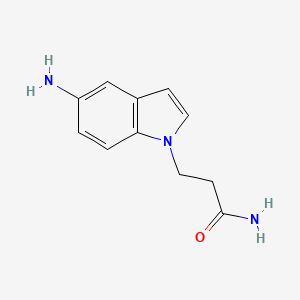
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)
